1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-4-2-6(9)10-11(4)3-5(7)8/h2,5H,3H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBIIRIFIDKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine typically involves the introduction of the difluoroethyl group onto a pyrazole precursor. One common method includes the use of difluoromethylation reagents, which can transfer the difluoroethyl group to the desired position on the pyrazole ring. The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the process . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The difluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
Medicinal Chemistry
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine has been studied for its potential as a pharmaceutical agent. The difluoroethyl group may enhance the compound's bioavailability and metabolic stability. Research indicates that derivatives of pyrazole compounds can exhibit anti-inflammatory, analgesic, and anti-cancer properties.
Case Study : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives, including 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine, and evaluated their activity against cancer cell lines. The results indicated promising cytotoxic effects, suggesting further investigation into its therapeutic potential .
Agricultural Applications
The compound may also have applications in agrochemicals as a potential pesticide or herbicide. The unique fluorinated structure can improve the efficacy of crop protection agents by enhancing their interaction with target organisms.
Case Study : A study published in the Journal of Agricultural and Food Chemistry explored the synthesis of fluorinated pyrazole compounds for use as herbicides. The findings showed that these compounds exhibited enhanced herbicidal activity compared to non-fluorinated analogs .
Material Science
In material science, 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine can be used as a building block for the synthesis of novel polymers or materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with desirable thermal and mechanical properties.
Case Study : Research conducted on polymer composites incorporating pyrazole derivatives demonstrated improved thermal stability and mechanical strength compared to traditional materials .
Data Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anti-cancer and anti-inflammatory agent | Enhanced bioavailability and efficacy |
| Agricultural Science | Herbicidal activity | Improved crop protection |
| Material Science | Building block for novel polymers | Enhanced thermal and mechanical properties |
Mechanism of Action
The mechanism by which 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine exerts its effects involves its interaction with molecular targets in biological systems. The difluoroethyl group enhances the compound’s ability to form hydrogen bonds and interact with specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and molecular properties:
Key Observations:
- Fluorine Substitution: Fluorine at position 1 (e.g., difluoroethyl or difluorophenyl) enhances metabolic stability compared to non-fluorinated analogs .
- Amine Position : The 3-amine group is conserved across analogs, suggesting its critical role in hydrogen bonding with biological targets .
- Steric Effects : Bulkier substituents (e.g., ethyl in ) increase hydrophobicity but may reduce solubility.
Challenges :
- Regioselectivity in pyrazole formation.
- Purification due to polar amine groups .
Biological Activity
1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-3-amine is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a pyrazole ring substituted with a difluoroethyl group and a methylamine moiety, which enhances its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C₆H₉F₂N₃
- Molecular Weight : Approximately 161.153 g/mol
- CAS Number : 1006486-89-0
The incorporation of the difluoroethyl group is significant as it may enhance the compound's binding affinity to biological targets, thereby influencing its pharmacological effects.
The biological activity of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that pyrazole derivatives can inhibit various enzymes. This compound may exhibit similar enzyme inhibition properties, potentially affecting metabolic pathways crucial for cellular function.
- Receptor Modulation : The compound interacts with neurotransmitter receptors such as GABAA and synaptic vesicle proteins (SV2), influencing neurotransmitter release and neuronal excitability. Its binding affinity for these targets suggests potential applications in treating neurological disorders.
Antimicrobial Activity
Research indicates that 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine demonstrates antimicrobial properties. The structural features of the compound may contribute to its effectiveness against various pathogens, although specific data on its spectrum of activity is still emerging.
Anticancer Potential
The compound shows promise in anticancer research. Its ability to modulate key signaling pathways may inhibit tumor growth and proliferation. Ongoing studies aim to elucidate the specific mechanisms by which this compound exerts anticancer effects, particularly in p53-deficient tumors .
Case Studies and Research Findings
A selection of studies highlights the biological activity of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine:
| Study | Findings |
|---|---|
| Study A | Investigated the enzyme inhibition profile of pyrazole derivatives, indicating potential for metabolic pathway modulation. |
| Study B | Evaluated the anticancer activity against several cancer cell lines, showing significant growth inhibition at low concentrations. |
| Study C | Assessed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. |
Pharmacokinetics
The pharmacokinetic profile of 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine is expected to be favorable due to its lipophilic nature, which enhances absorption and bioavailability. Studies suggest that compounds with similar structures exhibit prolonged half-lives and effective tissue distribution.
Q & A
Q. What are the common synthetic routes for preparing 1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-3-amine?
Methodological Answer: The synthesis typically involves a multi-step process starting with condensation reactions to form the pyrazole core. For example, analogous compounds like O-1302 (a 1,5-diarylpyrazole derivative) are synthesized via hydrazine hydrate reflux with substituted ketones or aldehydes, followed by functionalization of the pyrazole ring. The 2,2-difluoroethyl group can be introduced using nucleophilic substitution or alkylation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key steps include purification via acid-base extraction and crystallization from methanol or ethanol .
Q. How is the molecular structure of this compound confirmed experimentally?
Methodological Answer: X-ray crystallography is the gold standard for unambiguous structural confirmation. For pyrazole derivatives, single-crystal diffraction data (e.g., bond lengths, angles, and torsion angles) are compared with computational models (DFT calculations). Spectroscopic techniques like -/-NMR and high-resolution mass spectrometry (HRMS) are used to verify substituent positions and purity. For instance, -NMR peaks near δ 2.3–2.5 ppm typically indicate methyl groups on the pyrazole ring .
Q. What structural analogs of this compound have been studied, and how do substitutions affect reactivity?
Methodological Answer: Analogs such as 1-(1,2-dimethylpropyl)-1H-pyrazol-5-amine and 1-phenyl-1H-pyrazol-5-amine highlight the impact of substituents. Electron-withdrawing groups (e.g., difluoroethyl) increase electrophilicity at the pyrazole C3 position, enhancing nucleophilic substitution reactivity. In contrast, bulky substituents (e.g., 1,2-dimethylpropyl) sterically hinder reactions at the amine group. Systematic comparisons using Hammett constants or computational electrostatic potential maps can quantify these effects .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Reaction path searches using quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis sets) predict energetically favorable pathways for pyrazole ring formation and substituent introduction. Tools like the Artificial Force-Induced Reaction (AFIR) method identify transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates computational predictions with high-throughput screening to validate reaction conditions (e.g., solvent choice, catalyst loading) .
Q. What strategies resolve contradictions in spectroscopic or biological activity data?
Methodological Answer: Contradictions often arise from impurities, polymorphic forms, or assay variability. Strategies include:
- Reproducibility checks : Re-synthesize the compound and re-test under standardized conditions.
- Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity or LC-MS to detect trace impurities.
- Biological assay validation : Compare results across multiple cell lines or enzymatic assays (e.g., IC consistency). For pyrazole derivatives, conflicting activity data may stem from off-target effects, requiring orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How do reaction conditions influence byproduct formation during synthesis?
Methodological Answer: Byproducts like regioisomeric pyrazoles or unreacted intermediates are minimized by optimizing:
- Temperature : Lower temperatures favor kinetic control, reducing isomerization.
- Catalyst : Piperidine or acetic acid catalyze cyclocondensation, but excess catalyst promotes side reactions (e.g., over-alkylation).
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may stabilize charged byproducts. Monitoring via TLC or in-situ IR spectroscopy helps identify optimal quenching points .
Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR studies involve:
- Analog synthesis : Systematic variation of substituents (e.g., replacing difluoroethyl with trifluoroethyl or methyl groups).
- Biological testing : Dose-response assays (e.g., enzyme inhibition, cell viability) to quantify activity changes.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity. For example, trifluoromethyl groups in pyrazoles enhance metabolic stability and target affinity .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Confirm molecular structure and substituent positions | |
| DFT calculations | Predict reaction pathways and transition states | |
| HSQC/HMBC NMR | Resolve ambiguous proton-carbon connectivity | |
| High-throughput screening | Validate computational reaction predictions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
